
Copper(1+) acrylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Copper(1+) acrylate is an organometallic compound that combines copper in its +1 oxidation state with the acrylate anion
Preparation Methods
Synthetic Routes and Reaction Conditions: Copper(1+) acrylate can be synthesized through various methods. One common approach involves the reaction of copper(I) oxide with acrylic acid under controlled conditions. The reaction typically proceeds as follows:
Cu2O+2CH2=CHCOOH→2Cu(CH2=CHCOO)+H2O
This reaction is usually carried out in an inert atmosphere to prevent the oxidation of copper(I) to copper(II).
Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The process may include additional steps for purification and stabilization of the compound to ensure its suitability for various applications.
Chemical Reactions Analysis
Types of Reactions: Copper(1+) acrylate undergoes several types of chemical reactions, including:
Oxidation: Copper(1+) can be oxidized to copper(II) in the presence of oxidizing agents.
Reduction: Copper(1+) can be reduced to metallic copper under reducing conditions.
Substitution: The acrylate ligand can be substituted with other ligands in the presence of suitable reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as hydrogen gas or sodium borohydride are often used.
Substitution: Ligand exchange reactions can be facilitated by using ligands such as phosphines or amines.
Major Products:
Oxidation: Copper(II) acrylate or copper(II) oxide.
Reduction: Metallic copper.
Substitution: Various copper complexes depending on the substituting ligand.
Scientific Research Applications
Copper(1+) acrylate has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in polymerization reactions and organic transformations.
Biology: this compound is explored for its antimicrobial properties and potential use in biocidal coatings.
Medicine: Research is ongoing into its potential as an antimicrobial agent in medical devices and wound dressings.
Industry: It is used in the production of conductive inks and coatings due to its electrical properties.
Mechanism of Action
The mechanism by which copper(1+) acrylate exerts its effects is primarily through the release of copper ions. These ions can interact with various molecular targets, including enzymes and cellular membranes, leading to antimicrobial activity. The pathways involved often include the generation of reactive oxygen species and disruption of cellular processes.
Comparison with Similar Compounds
Copper(II) acrylate: Similar in structure but with copper in the +2 oxidation state.
Copper(II) oxide: A common copper compound with different properties and applications.
Copper nanoparticles: Used in similar applications but with distinct physical and chemical properties.
Uniqueness: Copper(1+) acrylate is unique due to its specific oxidation state and the presence of the acrylate ligand, which imparts distinct reactivity and properties compared to other copper compounds
Properties
CAS No. |
41380-06-7 |
|---|---|
Molecular Formula |
C3H3CuO2 |
Molecular Weight |
134.60 g/mol |
IUPAC Name |
copper(1+);prop-2-enoate |
InChI |
InChI=1S/C3H4O2.Cu/c1-2-3(4)5;/h2H,1H2,(H,4,5);/q;+1/p-1 |
InChI Key |
HEAHPHJFYAQWNS-UHFFFAOYSA-M |
Canonical SMILES |
C=CC(=O)[O-].[Cu+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-(1H-Indole-3-yl)-5-chloropyrimidine-2-yl]-2-methoxy-4-(4-acetylpiperazino)aniline](/img/structure/B12643162.png)

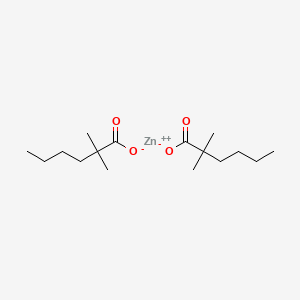
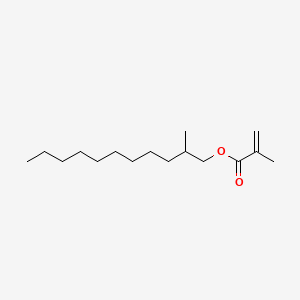



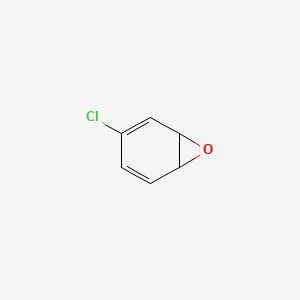
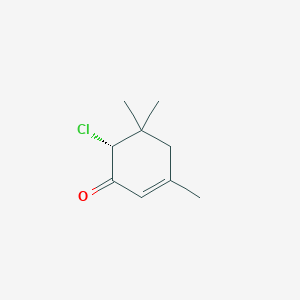
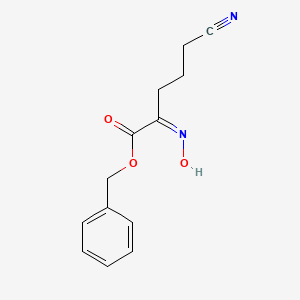
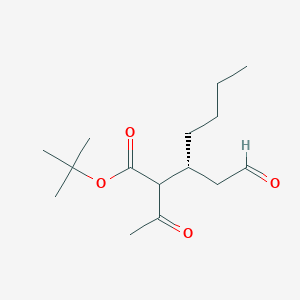
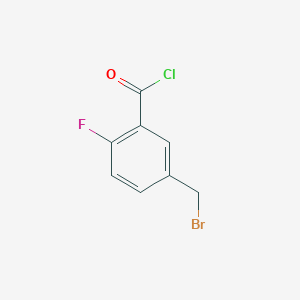
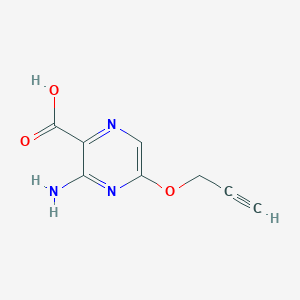
![{[9-(2-Bromobenzene-1-sulfonyl)-9H-carbazol-2-yl]oxy}acetic acid](/img/structure/B12643233.png)
